ethyl 4-amino-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-cyanoacetate with hydroxylamine hydrochloride, followed by subsequent reactions to introduce the amino group at the 4-position. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 4-amino-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-amino-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 4-amino-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:
Ethyl 2-amino-1,3-oxazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Ethyl 3-amino-1,2-oxazole-4-carboxylate: Another isomer with variations in reactivity and applications.
Properties
CAS No. |
1043389-19-0 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl 4-amino-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3 |
InChI Key |
ONTSEXDZCMYQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC=C1N |
Purity |
95 |
Origin of Product |
United States |
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